molecular formula C11H8O6 B14245150 Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate CAS No. 259229-40-8

Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate

Cat. No.: B14245150
CAS No.: 259229-40-8
M. Wt: 236.18 g/mol
InChI Key: GDLQUJQAWGQSBP-UHFFFAOYSA-N
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Description

Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate is a chemical compound belonging to the class of organic compounds known as chromones. These compounds contain a benzopyran-4-one moiety and are known for their diverse biological activities. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of salicylaldehyde with malonic acid in the presence of a catalyst, followed by methylation of the resulting product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups at positions 7 and 8, along with the carboxylate ester at position 3, contribute to its reactivity and potential therapeutic applications .

Properties

CAS No.

259229-40-8

Molecular Formula

C11H8O6

Molecular Weight

236.18 g/mol

IUPAC Name

methyl 7,8-dihydroxy-1-oxoisochromene-3-carboxylate

InChI

InChI=1S/C11H8O6/c1-16-10(14)7-4-5-2-3-6(12)9(13)8(5)11(15)17-7/h2-4,12-13H,1H3

InChI Key

GDLQUJQAWGQSBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C(C=C2)O)O)C(=O)O1

Origin of Product

United States

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